2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde

Catalog No.
S6582672
CAS No.
2271443-03-7
M.F
C16H16O2
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbalde...

CAS Number

2271443-03-7

Product Name

2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde

IUPAC Name

4-(4-methoxyphenyl)-3,5-dimethylbenzaldehyde

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C16H16O2/c1-11-8-13(10-17)9-12(2)16(11)14-4-6-15(18-3)7-5-14/h4-10H,1-3H3

InChI Key

KYOMOIAXRGWCCB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O

2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde is an organic compound characterized by its aromatic structure, which includes a biphenyl core with a methoxy group and an aldehyde functional group. Its molecular formula is C15H16O2C_{15}H_{16}O_2 and it has a molecular weight of approximately 232.29 g/mol. The compound is typically a white crystalline solid, and its structure features two methyl groups located at the 2 and 6 positions of the biphenyl ring, contributing to its unique properties and reactivity .

Typical of aldehydes and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, where substituents can be introduced at different positions on the biphenyl ring.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids under suitable conditions.

The synthesis of 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde can be achieved through several methods:

  • Friedel-Crafts Reaction: This method involves the alkylation of biphenyl using methyl groups followed by the introduction of the methoxy and aldehyde groups through subsequent reactions.
  • Formylation: The introduction of the aldehyde group can be accomplished via formylation techniques such as the Vilsmeier-Haack reaction or using reagents like paraformaldehyde under acidic conditions.
  • Methylation: The methoxy group can be introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific metabolic pathways.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules or materials.
  • Research: This compound may be utilized in studies related to organic synthesis and medicinal chemistry.

Interaction studies involving 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde have primarily focused on its effects on cytochrome P450 enzymes. It has been identified as a substrate for CYP2C19 but not for other major cytochrome P450 enzymes such as CYP3A4 or CYP2D6 . This selective interaction may provide insights into its metabolic pathways and potential drug-drug interactions.

Several compounds share structural similarities with 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberUnique Features
3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde400744-83-4Methyl substitution at the 3' position
[1,1'-Biphenyl]-4-carbaldehyde3218-36-8Lacks methyl and methoxy groups
[1,1'-Biphenyl]-2-carbaldehyde1203-68-5Aldehyde at the 2 position
3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde216443-78-6Methyl substitution at both para and ortho positions

These compounds highlight the versatility of biphenyl derivatives while showcasing how substitutions impact their chemical properties and biological activities. The unique combination of substitutions in 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde distinguishes it from these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

240.115029749 g/mol

Monoisotopic Mass

240.115029749 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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